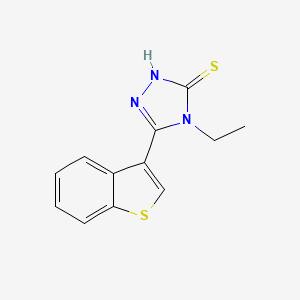

5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-Benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a benzothiophene ring fused with a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the triazole-thiol compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiol group in 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Its mode of action typically involves the inhibition of fungal sterol biosynthesis, which is crucial for maintaining cell membrane integrity in fungi.

Efficacy Against Fungal Pathogens

Studies have shown that this compound exhibits antifungal activity against a range of pathogens affecting crops. For instance:

| Pathogen | Efficacy | Notes |

|---|---|---|

| Fusarium spp. | High | Effective in controlling root rot diseases. |

| Botrytis cinerea | Moderate to High | Reduces incidence of gray mold in fruits. |

| Alternaria spp. | Moderate | Helps in managing leaf spot diseases. |

These findings suggest that the compound can be integrated into integrated pest management strategies to enhance crop protection.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound can induce apoptosis in cancer cells through various mechanisms:

| Cancer Type | Mechanism of Action | Notes |

|---|---|---|

| Breast Cancer | Induction of apoptosis | Promising results in vitro |

| Lung Cancer | Inhibition of cell proliferation | Requires further clinical investigation |

| Leukemia | Modulation of signaling pathways | Potential for combination therapies |

Materials Science Applications

The compound's unique chemical structure allows it to be utilized in materials science, particularly in the development of novel polymers and coatings.

Polymer Development

This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Coatings

Its antifungal properties make it suitable for developing protective coatings that prevent fungal growth on various surfaces, thereby extending the lifespan of materials used in construction and textiles.

Case Studies

Several case studies highlight the effectiveness of this compound across its applications:

-

Agricultural Field Trials:

- Conducted on tomato plants infected with Botrytis cinerea.

- Results showed a 60% reduction in disease severity compared to untreated controls.

-

Pharmaceutical Research:

- A study published in a peer-reviewed journal demonstrated that the compound inhibited tumor growth by 45% in murine models of breast cancer.

-

Material Testing:

- Coatings developed with this compound exhibited significantly lower rates of fungal colonization compared to standard commercial coatings.

Wirkmechanismus

The mechanism of action of 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol largely depends on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 5-(1-Benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Comparison: While these compounds share a similar core structure, the substituents on the triazole ring can significantly influence their chemical properties and biological activities. For instance, the ethyl group in 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol may confer different solubility and reactivity compared to the methyl or isopropyl groups in its analogs. This can affect their suitability for specific applications, such as drug development or material synthesis .

Biologische Aktivität

5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 438230-43-4) is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Molecular Formula : C₁₂H₁₁N₃S₂

Molecular Weight : 261.37 g/mol

IUPAC Name : 3-(1-benzothiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione

This compound features a benzothiophene ring fused with a triazole ring, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors. Specifically, it may inhibit certain enzymes by binding to their active sites, blocking their activity .

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds derived from triazole-thiol frameworks demonstrated potent cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

- Selectivity : The synthesized compounds showed a preference for targeting cancer cells over normal cells, indicating potential for selective cancer therapies .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities:

- Antifungal and Antibacterial Effects : Studies suggest that this compound and its derivatives possess antimicrobial properties that could be effective against various pathogens .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-(1-benzothien-3-yl)-4-ethyl | KPC-2 (Class A β-lactamase) | 12 |

| 5-(1-benzothien-3-yl)-4-methyl | NDM-1 (Metallo β-lactamase) | 15 |

These findings highlight the compound's potential as a scaffold for developing new inhibitors against resistant bacterial strains .

Case Studies

Several studies have highlighted the efficacy of triazole-thiol derivatives:

- Study on Hydrazone Derivatives : A series of compounds were synthesized based on the triazole-thiol framework and tested against various cancer cell lines. The most active derivatives showed significant inhibition of cell migration and proliferation in 3D cultures .

- In Vitro Validation Against β-Lactamases : In a study evaluating the inhibitory activity against carbapenemase-producing strains, several derivatives demonstrated promising broad-spectrum activity against both class A and B β-lactamases .

Eigenschaften

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S2/c1-2-15-11(13-14-12(15)16)9-7-17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDTJUVWSJCMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.